2-chloro-L-phenylalanine hydrochloride 2-chloro-L-phenylalanine hydrochloride
Brand Name: Vulcanchem
CAS No.: 185030-83-5
VCID: VC0070714
InChI: InChI=1S/C9H10ClNO2.ClH/c10-7-4-2-1-3-6(7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1
SMILES: C1=CC=C(C(=C1)CC(C(=O)O)N)Cl.Cl
Molecular Formula: C9H11Cl2NO2
Molecular Weight: 236.092

2-chloro-L-phenylalanine hydrochloride

CAS No.: 185030-83-5

Cat. No.: VC0070714

Molecular Formula: C9H11Cl2NO2

Molecular Weight: 236.092

* For research use only. Not for human or veterinary use.

2-chloro-L-phenylalanine hydrochloride - 185030-83-5

Specification

CAS No. 185030-83-5
Molecular Formula C9H11Cl2NO2
Molecular Weight 236.092
IUPAC Name (2S)-2-amino-3-(2-chlorophenyl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C9H10ClNO2.ClH/c10-7-4-2-1-3-6(7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1
Standard InChI Key JDVNKKKRAFSXTH-QRPNPIFTSA-N
SMILES C1=CC=C(C(=C1)CC(C(=O)O)N)Cl.Cl

Introduction

Chemical Structure and Properties

Structural Features

2-Chloro-L-phenylalanine hydrochloride possesses several distinctive structural features:

  • A chiral center at the alpha carbon with (S)-configuration

  • A chlorine substituent at the ortho position of the phenyl ring

  • A protonated amino group (NH3+) with a chloride counterion

  • A carboxylic acid functional group

The IUPAC name for the free base form is (2S)-2-amino-3-(2-chlorophenyl)propanoic acid . The presence of the chlorine atom significantly alters the electronic distribution and steric properties of the molecule compared to natural L-phenylalanine.

Physical and Chemical Properties

The compound's physical and chemical properties are summarized in the following table:

PropertyValueSource
CAS Number185030-83-5
Molecular FormulaC9H10ClNO2 (free base)
Molecular Weight199.634 g/mol (free base)
Melting Point196-199°C (free base form)
AppearanceCrystalline solid
SolubilityInsoluble in water (free base)
Storage Condition-20°C
Exact Mass199.04000
Polar Surface Area63.32000
LogP1.99470

The hydrochloride salt form typically exhibits enhanced water solubility compared to the free base, which is advantageous for many biochemical and pharmaceutical applications.

Synthesis and Preparation Methods

Related Protected Derivatives

Several protected derivatives of 2-chloro-L-phenylalanine are commonly used in peptide synthesis:

  • Boc-2-chloro-L-phenylalanine:

    • CAS Number: 114873-02-8

    • Molecular Formula: C14H18ClNO4

    • Also known as (S)-2-((tert-butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid

  • Fmoc-2-chloro-L-phenylalanine:

    • CAS Number: 198560-41-7

    • Molecular Weight: 421.9 g/mol

    • Molecular Formula: C24H20ClNO4

These protected derivatives serve as valuable intermediates in the synthesis of peptides containing 2-chloro-L-phenylalanine residues.

Applications in Research and Development

Enhanced Binding Affinity

One of the most significant properties of 2-chloro-L-phenylalanine is its enhanced binding affinity in protein-ligand interactions. Research has shown that "The largest gain in affinity of all tested unnatural amino acids was observed for 2-chloro-L-phenylalanine" . This property makes it particularly valuable for developing peptides with improved target specificity and binding strength.

Pharmaceutical Applications

The structural features of 2-chloro-L-phenylalanine hydrochloride suggest several potential applications in pharmaceutical development:

  • Design of peptide-based therapeutics with enhanced potency

  • Development of enzyme inhibitors with improved binding profiles

  • Structure-activity relationship studies to optimize drug candidates

  • Creation of peptidomimetics with improved pharmacokinetic properties

Comparison with Related Compounds

Comparison with D-Isomer

The D-isomer of 2-chlorophenylalanine differs from the L-isomer in its stereochemistry at the alpha carbon:

Property2-Chloro-L-phenylalanine2-Chloro-D-phenylalanineSource
CAS Number103616-89-380126-50-7
ConfigurationSR
Melting Point196-199°C211-213°C
DensityNot specified1.3±0.1 g/cm³
Boiling PointNot specified339.5±32.0°C at 760 mmHg

This stereochemical difference is crucial for biological activity, as most naturally occurring proteins consist of L-amino acids. The D-isomer may exhibit different binding properties, metabolic stability, and biological activities compared to the L-isomer.

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